molecular formula C11H18O5 B3046983 1,2,3-Propanetriol, cyclic ether with (2-methylphenyl)methanediol CAS No. 1333-09-1

1,2,3-Propanetriol, cyclic ether with (2-methylphenyl)methanediol

Cat. No. B3046983
CAS RN: 1333-09-1
M. Wt: 230.26 g/mol
InChI Key: WNARAGIYGCZQQM-UHFFFAOYSA-N
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Description

“1,2,3-Propanetriol, cyclic ether with (2-methylphenyl)methanediol” is a chemical compound with the molecular formula C11H18O5 . It is also known by other names such as FEMA No. 3067 and Tolualdehyde glyceryl acetal (mixed isomers) .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C11H18O5 . The InChI string representation of its structure is InChI=1/C8H10O2.C3H8O3/c1-6-4-2-3-5-7(6)8(9)10;4-1-3(6)2-5/h2-5,8-10H,1H3;3-6H,1-2H2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 230.2576 . It has a boiling point of 252.5°C at 760 mmHg and a flash point of 120.8°C . Its vapour pressure is 0.0101mmHg at 25°C .

Scientific Research Applications

Green Chemistry and Bio-Based Solvents

Research has highlighted the potential of cyclic ethers derived from polyalcohol compounds like 1,2,3-propanetriol in green chemistry applications. For instance, cyclic ethers can be produced through the dehydration of polyalcohol compounds in high-temperature liquid water, a process accelerated by carbon dioxide. This method points to the sustainable production of cyclic ethers, which are crucial in various industrial applications, including as green solvents and components in bio-based gasoline (Yamaguchi et al., 2009; Samoilov et al., 2020).

Thermodynamics and Phase Equilibria

Investigations into the thermodynamic properties and phase equilibria involving cyclic ethers, such as those related to 1,2,3-propanetriol, have been conducted. These studies provide valuable insights into the behavior of these compounds under various conditions, contributing to fields like fluid dynamics and materials science (Seo et al., 2001).

Biomedical Applications

Cyclic ethers derived from compounds like 1,2,3-propanetriol have also found applications in biomedical research, particularly in the development of degradable polymers for medical use. For example, cyclic ketene acetals have been copolymerized with oligo(ethylene glycol) methyl ether methacrylate to create degradable PEG-based copolymers, which could have significant implications for drug delivery systems and tissue engineering (Delplace et al., 2013).

Renewable Energy and Environmental Remediation

The conversion of glycerol and related compounds to renewable fuel additives and solvents demonstrates the environmental applications of cyclic ethers. These transformations not only provide pathways to utilize biomass-derived glycerol but also contribute to the development of renewable energy sources and the reduction of reliance on fossil fuels (Flowers et al., 2017; Harvey et al., 2016).

Advanced Materials and Catalysis

Cyclic ethers, related to the compound , have roles in the synthesis of advanced materials and catalysts. Their involvement in reactions such as the Heck Reaction and ring-opening polymerization underscores their importance in organic synthesis and materials science, leading to novel materials with specific properties and applications (McConville et al., 2010; Bayguzina et al., 2017).

properties

IUPAC Name

(2-methylphenyl)methanediol;propane-1,2,3-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2.C3H8O3/c1-6-4-2-3-5-7(6)8(9)10;4-1-3(6)2-5/h2-5,8-10H,1H3;3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNARAGIYGCZQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(O)O.C(C(CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless somewhat viscous liquid with a faint, bitter-almond odour
Record name Tolualdehyde glyceryl acetal (mixed isomers)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/818/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

slightly soluble in water; soluble in organic solvents, most oils, miscible at room temperature (in ethanol)
Record name Tolualdehyde glyceryl acetal (mixed isomers)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/818/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.148-1.158
Record name Tolualdehyde glyceryl acetal (mixed isomers)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/818/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

1333-09-1
Record name 1,2,3-Propanetriol, cyclic ether with (2-methylphenyl)methanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Propanetriol, cyclic ether with (2-methylphenyl)methanediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.784
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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